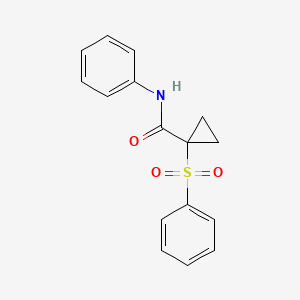

N-phenyl-1-(phenylsulfonyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

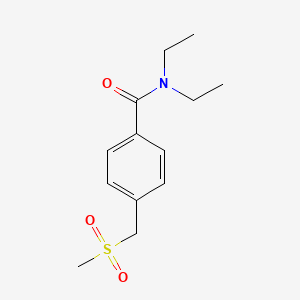

N-phenyl-1-(phenylsulfonyl)cyclopropanecarboxamide is a compound that has been studied for its potential as an inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is a component of the immune system that plays a role in the production of proinflammatory factors, and its inhibition could be a therapeutic strategy for neuroinflammatory diseases .

Synthesis Analysis

The compound is synthesized as part of a series of novel NLRP3 inflammasome inhibitors, which are designed and evaluated based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold . The sulfonylurea linker in the compound can tolerate chemical modifications, such as simply changing over the position of the carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .Molecular Structure Analysis

The molecular structure of N-phenyl-1-(phenylsulfonyl)cyclopropanecarboxamide is based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold . It includes a sulfonylurea linker that can tolerate various chemical modifications .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-phenyl-1-(phenylsulfonyl)cyclopropanecarboxamide include the modification of the sulfonylurea linker and the insertion of a cyclopropyl group .Applications De Recherche Scientifique

NLRP3 Inflammasome Inhibition

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome plays a crucial role in the innate immune system by regulating the production of proinflammatory cytokines like IL-1β. Inhibitors of NLRP3 can potentially be used to treat a variety of inflammatory diseases, including gout, type 2 diabetes, and atherosclerosis. Research has shown that analogs of this compound can serve as valuable pharmacological probes or potential drug candidates for neuroinflammatory diseases .

Neurodegenerative Disease Research

The compound’s role in microglia-mediated neuroinflammation makes it significant in the study of neurodegenerative diseases such as Parkinson’s disease, Alzheimer’s disease, Multiple sclerosis, and HIV-associated dementia . By inhibiting the NLRP3 inflammasome, it can reduce the production of neurotoxic mediators like nitric oxide (NO) and reactive oxygen species (ROS), which are implicated in neuronal cell death and injuries .

Synthesis of Sulfonamides

Sulfonamides are an important class of organic compounds with a wide range of applications, including in pharmaceuticals as antibiotics. The benzenesulfonyl moiety of the compound can be used to synthesize various sulfonamides through reactions with amines .

Preparation of Sulfonyl Chloride Derivatives

Benzenesulfonyl chloride derivatives are valuable intermediates in organic synthesis. This compound, with its benzenesulfonyl group, can be converted into sulfonyl chloride derivatives, which are used to prepare more complex molecules .

Development of Anti-inflammatory Agents

Given its inhibitory effect on the NLRP3 inflammasome, this compound and its analogs can be explored for the development of new anti-inflammatory agents. These could offer therapeutic strategies for conditions where inflammation is a key pathological factor .

Pharmacological Probe Creation

The compound’s ability to modulate the NLRP3 inflammasome can be utilized to create pharmacological probes. These probes can help in understanding the complex signaling pathways involved in inflammation and immunity .

Drug Discovery and Design

The structural features of this compound make it a candidate for drug discovery and design. Its cyclopropane core and phenylsulfonyl group provide a unique scaffold that can be modified to enhance biological activity and specificity for various targets .

Chemical Education and Research

In academic settings, this compound can be used to teach advanced organic synthesis techniques, including sulfonation reactions and the preparation of carboxamide derivatives. It serves as a practical example of how complex organic molecules are constructed and analyzed .

Mécanisme D'action

Target of Action

Similar compounds such as sulfoxone and benzenesulfinic acid have been found to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .

Mode of Action

The compound likely interacts with its target through a mechanism similar to other sulfonyl derivatives. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the normal substrate, para-aminobenzoic acid (PABA), from binding . This inhibits the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disrupts the production of essential metabolites, leading to inhibited bacterial growth .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of a compound are crucial in determining its bioavailability . These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological membranes, and its susceptibility to metabolic enzymes .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By competitively inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the synthesis of folic acid, an essential metabolite for bacterial growth . This leads to a decrease in bacterial population, thereby exerting its antibacterial effect .

Action Environment

The efficacy and stability of “1-(benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide” can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the bacterial strain (such as resistance mechanisms) . Understanding these factors is crucial for optimizing the compound’s antibacterial activity.

Orientations Futures

Propriétés

IUPAC Name |

1-(benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-15(17-13-7-3-1-4-8-13)16(11-12-16)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNLMQCKKDLMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylbenzyl)oxy]benzenecarbohydrazide](/img/structure/B2963002.png)

![Methyl (E)-4-oxo-4-[[(3R)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]amino]but-2-enoate](/img/structure/B2963004.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2963012.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methoxyaniline](/img/structure/B2963017.png)

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2963018.png)

![N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2963022.png)